Tributyl(phenylethynyl)tin synthesis protocol
Tributyl(phenylethynyl)tin synthesis protocol
An In-depth Technical Guide to the Synthesis of Tributyl(phenylethynyl)tin
Authored by a Senior Application Scientist
This guide provides a comprehensive, field-proven protocol for the synthesis of tributyl(phenylethynyl)tin, a critical reagent in modern organic synthesis, particularly for Stille cross-coupling reactions. The methodology detailed herein is grounded in established principles of organometallic chemistry, emphasizing safety, reproducibility, and high-purity outcomes.
Introduction and Strategic Overview
Tributyl(phenylethynyl)tin is a valuable alkynylstannane that serves as a versatile building block for the formation of carbon-carbon bonds. Its primary application is in palladium-catalyzed Stille couplings, where the phenylethynyl moiety is transferred to an organic electrophile. The synthesis strategy hinges on a robust and well-understood two-step, one-pot process: the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide, followed by its reaction with an organotin electrophile.
The chosen methodology involves the in situ generation of lithium phenylacetylide from phenylacetylene using n-butyllithium (n-BuLi). This potent organolithium base ensures rapid and quantitative deprotonation. The resulting acetylide then undergoes nucleophilic substitution at the tin center of tributyltin chloride to furnish the desired product. This approach is favored for its high efficiency, scalability, and the relative simplicity of its execution under standard laboratory conditions.
Mechanistic Rationale and Experimental Design
The core of this synthesis lies in the generation of a potent carbon nucleophile and its subsequent reaction with an electrophilic tin species.
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Step 1: Deprotonation of Phenylacetylene. Phenylacetylene possesses an acidic terminal alkyne proton (pKa ≈ 25 in DMSO). To achieve complete and irreversible deprotonation, a strong, non-nucleophilic base is required. n-Butyllithium (pKa of butane ≈ 50) is an ideal choice. The reaction is conducted at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (THF). The low temperature is critical to prevent potential side reactions, such as the addition of n-BuLi across the alkyne, and to safely control the exothermic deprotonation event. An inert atmosphere (Nitrogen or Argon) is mandatory to prevent the highly reactive organolithium species from being quenched by atmospheric oxygen or moisture.
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Step 2: Nucleophilic Attack on Tributyltin Chloride. The generated lithium phenylacetylide is a powerful nucleophile. It readily attacks the electrophilic tin atom of tributyltin chloride. The chloride ion serves as a good leaving group, resulting in the formation of the stable Sn-C bond and lithium chloride as a salt byproduct. The reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.
Visualizing the Reaction Mechanism
Caption: Reaction mechanism for tributyl(phenylethynyl)tin synthesis.
Materials and Reagents
Proper preparation and handling of reagents are paramount for success and safety. All reagents should be of high purity.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Density (g/mL) | Amount (mmol) | Notes |
| Phenylacetylene | 536-74-3 | C₈H₆ | 102.14 | 0.93 | 50.0 | Distill before use. |
| n-Butyllithium | 109-72-8 | C₄H₉Li | 64.06 | ~0.765 | 52.5 (1.05 eq) | 2.5 M solution in hexanes. Titrate before use for accuracy. |
| Tributyltin chloride | 1461-22-9 | C₁₂H₂₇ClSn | 325.51 | 1.20 | 50.0 | Distill under vacuum before use[1]. |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | 0.889 | 250 mL | Anhydrous, freshly distilled from sodium/benzophenone ketyl[2]. |
| Saturated NH₄Cl | N/A | NH₄Cl | N/A | ~1.07 | 100 mL | Aqueous solution for quenching. |
| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | 0.713 | 3 x 75 mL | For extraction. |
| Brine | N/A | NaCl | N/A | ~1.2 | 50 mL | Saturated aqueous solution for washing. |
| Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | 2.66 | As needed | Anhydrous, for drying organic phase. |
Detailed Experimental Protocol
CAUTION: This procedure involves highly toxic organotin compounds and pyrophoric n-butyllithium. It MUST be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and compatible gloves) is required at all times.[3][4]
Reaction Setup
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Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a low-temperature thermometer.
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Dry the entire apparatus thoroughly in an oven at 120 °C overnight and allow it to cool to room temperature under a stream of dry nitrogen.
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Under a positive pressure of nitrogen, add 250 mL of anhydrous THF to the flask via cannula.
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Cool the stirred THF to -78 °C using a dry ice/acetone bath.
Synthesis Procedure
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Add phenylacetylene (5.11 g, 5.5 mL, 50.0 mmol) dropwise to the cold THF via syringe.
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Slowly add n-butyllithium (21.0 mL of a 2.5 M solution in hexanes, 52.5 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A pale yellow precipitate of lithium phenylacetylide may form.
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Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation.
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Add tributyltin chloride (16.28 g, 13.5 mL, 50.0 mmol) dropwise to the acetylide suspension over 30 minutes, again maintaining the temperature below -70 °C.
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After the addition is complete, remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature.
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Stir the mixture at room temperature for 18 hours (overnight) to ensure the reaction goes to completion.[1]
Workup and Isolation
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Cool the reaction flask to 0 °C in an ice-water bath.
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Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.
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Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
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Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 50 mL).
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Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a colorless or pale yellow oil.[2]
Purification and Characterization
The crude product is often of sufficient purity for many applications. However, for high-purity material, vacuum distillation is recommended. Organotin byproducts can be persistent, and specific purification techniques may be necessary.
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Purification: Purify the crude oil by vacuum distillation. Tributyl(phenylethynyl)tin has a boiling point of approximately 184 °C at atmospheric pressure, but distillation should be performed under high vacuum to prevent decomposition.[5]
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Alternative Tin Removal: If tin impurities (such as hexabutylditin oxide) are present, the crude product can be dissolved in an organic solvent and washed with an aqueous solution of potassium fluoride (KF). This precipitates the tin impurities as insoluble tributyltin fluoride, which can be removed by filtration through Celite.[6][7]
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Characterization:
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Appearance: Colorless to pale yellow oil.
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Molecular Weight: 391.18 g/mol .[5]
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¹H NMR (CDCl₃): Chemical shifts will be characteristic of the tributyl and phenylethynyl groups.
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¹³C NMR (CDCl₃): Key signals for the acetylenic carbons will be observed.
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¹¹⁹Sn NMR (CDCl₃): A single resonance confirming the tin environment.
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Safety and Handling of Organotins
Extreme caution is advised.
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Toxicity: Organotin compounds are highly toxic and can be absorbed through the skin. They are neurotoxins and can cause severe irritation to the skin, eyes, and respiratory tract.[4] All manipulations must be conducted within a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear nitrile gloves (or double-glove), a lab coat, and chemical splash goggles. Change gloves immediately if contamination is suspected.
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Waste Disposal: All organotin-contaminated waste, including glassware, syringes, and solvents, must be collected and disposed of as hazardous chemical waste according to institutional guidelines. Do not discharge organotin waste into drains.
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Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[4]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for synthesis.
References
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Organic Syntheses, Coll. Vol. 8, p.606 (1993); Vol. 68, p.178 (1990). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Available at: [Link]
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Organic Syntheses, Coll. Vol. 9, p.734 (1998); Vol. 73, p.125 (1996). Tributyl(3-methyl-2-butenyl)tin. Available at: [Link]
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Organic Syntheses, Vol. 95, p.345 (2018). Preparation of Tributyl(chloromethyl)stannane. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. Available at: [Link]
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University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available at: [Link]
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Organic Syntheses, Coll. Vol. 10, p.417 (2004); Vol. 77, p.236 (2000). Preparation of Monolithium Acetylide. Available at: [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]
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Wikipedia. Sonogashira coupling. Available at: [Link]
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Australian Government, Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. Available at: [Link]
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Adebayo, G. B., et al. (2013). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD. Journal of Analytical Methods in Chemistry. Available at: [Link]
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ResearchGate. Catalytic cycle of the Sonogashira cross-coupling reaction. Available at: [Link]
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Shandong Look Chemical Co.,Ltd. (2020). An efficient method for removing organotin impurities. Available at: [Link]
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